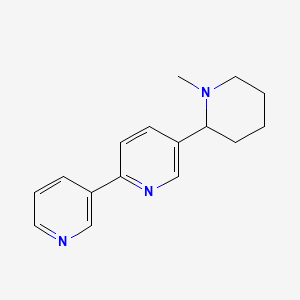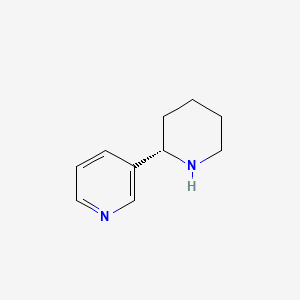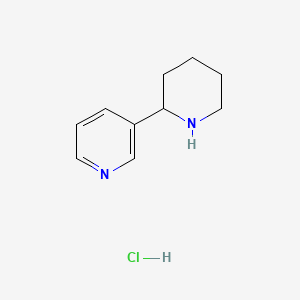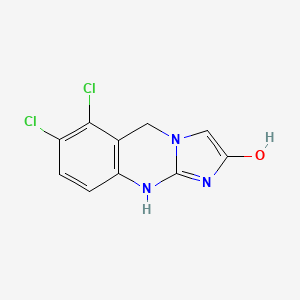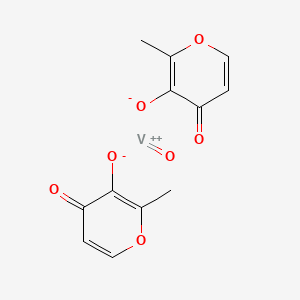
bis(maltolato)oxovanadium(IV)
Overview
Description
Bis(maltolato)oxovanadium(IV), also known as BMOV, is a potent, reversible, competitive, and orally active pan-protein tyrosine phosphatases (PTP) inhibitor . It inhibits HCPTPA, PTP1B, HPTPβ, and SHP2 . BMOV is a potent insulin sensitizer and has been shown to have anti-diabetic properties .
Synthesis Analysis
While specific synthesis methods for BMOV were not found in the search results, a related compound, bis((5-hydroxy-4-oxo-4H-pyran-2-yl)methyl benzoatato) oxovanadium (IV) (BBOV), has been synthesized and used in the treatment of STZ-induced diabetic rats .Molecular Structure Analysis
BMOV forms a pyramidal structure with the vanadyl oxygen on the top, and four ligand’s oxygens at the base .Chemical Reactions Analysis
BMOV has been shown to interact with serum proteins, such as apo-transferrin and albumin . It has also been reported to induce phosphorylation of major upstream insulin signaling proteins .Scientific Research Applications
Insulin Sensitivity and Hypertension in Rats
Bis(maltolato)oxovanadium(IV) (BMOV) has been studied for its impact on insulin sensitivity and blood pressure. In spontaneously hypertensive rats, BMOV treatment led to a significant reduction in plasma insulin and systolic blood pressure. This suggests that BMOV may have potential therapeutic benefits for conditions related to hyperinsulinemia and hypertension (Bhanot et al., 1994).
Bioavailability and Pharmaceutical Efficacy
BMOV exhibits enhanced bioavailability and pharmaceutical efficacy compared to inorganic vanadyl sulfate. Pharmacokinetic evaluations suggest a biodistribution pattern consistent with rapid dissociation and uptake, and preferential accumulation in bone (Thompson et al., 2009).
Therapeutic Potential in Diabetes Mellitus
BMOV has shown promise as a therapeutic agent for non-insulin-dependent diabetes mellitus. Studies indicate its role in improving glucose homeostasis and preserving insulin reserves in diabetic models, suggesting its potential in managing diabetes (Yuen et al., 1999).
Interaction with Human Serum Apo-transferrin
Studies on the interaction of BMOV with human serum apo-transferrin using differentialscanning calorimetry revealed an increase in thermal stability of transferrin upon binding to BMOV. This interaction may be relevant to the pharmacological actions of BMOV, especially in relation to its insulin-enhancing properties (Bordbar et al., 2009).
Molecular Structure and Quantum Mechanical Study
The molecular structures of bis(maltolato)oxovanadium(IV) have been investigated using quantum chemical methods. These studies are crucial for understanding the chemical and biological behavior of BMOV, particularly its antidiabetic properties (Zborowski et al., 2005).
Tissue Distribution and Excretion
Research comparing tissue distributions of BMOV with vanadyl sulfate in rats indicated a pattern of increased tissue uptake for BMOV. This could correlate with its higher potency in glucose-lowering compared to vanadyl sulfate (Setyawati et al., 1998).
Pharmacokinetic Profiles in Diabetic Rats
BMOV was evaluated for its anti-diabetic effects and pharmacokinetic profiles in diabetic rats. The study demonstrated its effectiveness in lowering plasma glucose levels in diabetic models, contributing to its potential as an oral glucose-lowering drug (Zhang et al., 2008).
EPR Spectroscopy Characterization
BMOV has been characterized using electron paramagnetic resonance (EPR) spectroscopy. This characterization is important for understanding the drug's behavior in various solvents and its potential interactions in biological systems (Hanson et al., 1996).
Mechanism of Action
Target of Action
Bis(maltolato)oxovanadium(IV) (BMOV) is a potent, reversible, competitive, and orally active inhibitor of protein tyrosine phosphatases (PTPs), including HCPTPA, PTP1B, HPTPβ, and SHP2 . These PTPs are key components in the insulin signaling pathways .
Mode of Action
BMOV interacts with its targets (PTPs) and inhibits their activity. This inhibition leads to an increase in the phosphorylation of several key components of the insulin signaling pathways, such as phosphatidyl-inositol 3-kinase (PI3-K), and its downstream effector, protein kinase B (PKB) .
Biochemical Pathways
BMOV affects the insulin signaling pathway by inhibiting PTPs, leading to increased phosphorylation of key components of this pathway . This results in enhanced insulin signaling, which can improve glycemic metabolism . Furthermore, BMOV has been shown to regulate the unfolded protein response (UPR) pathway, affecting both apoptotic and pro-survival signaling .
Result of Action
The molecular and cellular effects of BMOV’s action include improved insulin signaling and glycemic metabolism , reduced cell viability in hepatic cells , and regulation of the UPR pathway, affecting both apoptotic and pro-survival signaling . In addition, BMOV has been shown to reduce nuclear damage caused by itself when co-treated with copper .
Action Environment
Environmental factors, such as the presence of other minerals like copper, can influence the action, efficacy, and stability of BMOV. For instance, co-treatment with copper and BMOV has been shown to reduce the toxicity of BMOV, correcting reduced cell viability when cells were co-incubated with BMOV and copper . This suggests that the environment in which BMOV is administered can significantly impact its therapeutic potential.
Future Directions
Research has shown that combining copper (Cu) and BMOV could effectively reduce the toxicity associated with vanadium and enhance its potential therapeutic applications . Furthermore, BMOV has been shown to enhance wound closure in vivo and stimulate in vitro angiogenesis in the presence of endogenous VEGF-A .
Biochemical Analysis
Biochemical Properties
Bis(maltolato)oxovanadium(IV) plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with glutathione peroxidase (GSH-Px), glutathione reductase (GR), and glutathione transferase (GST), which are enzymes related to antioxidant defence .
Cellular Effects
Bis(maltolato)oxovanadium(IV) has profound effects on various types of cells and cellular processes. It influences cell function, including impacting cell signaling pathways, gene expression, and cellular metabolism . For example, in diabetic streptozotocin rats, treatment with bis(maltolato)oxovanadium(IV) led to changes in the concentration of various trace elements in the tissues .
Molecular Mechanism
The molecular mechanism of action of bis(maltolato)oxovanadium(IV) is complex and multifaceted. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of bis(maltolato)oxovanadium(IV) change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of bis(maltolato)oxovanadium(IV) vary with different dosages in animal models. For instance, in a study with diabetic streptozotocin rats, a higher dosage of bis(maltolato)oxovanadium(IV) led to a decrease in food intake, glycaemia, selenium absorbed, selenium retained, and selenium content in the kidney, liver, and spleen .
Metabolic Pathways
Bis(maltolato)oxovanadium(IV) is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for bis(maltolato)oxovanadium(IV) involves the reaction of vanadium(IV) oxide with maltol in the presence of a base to form the bis(maltolato)oxovanadium(IV) complex.", "Starting Materials": [ "Vanadium(IV) oxide", "Maltol", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Dissolve vanadium(IV) oxide in water to form a solution.", "Add maltol to the solution and stir until dissolved.", "Add a base (e.g. sodium hydroxide) to the solution to adjust the pH to around 8-9.", "Heat the solution to around 80-90°C and stir for several hours.", "Allow the solution to cool and filter to remove any solids.", "Concentrate the solution under reduced pressure to obtain the bis(maltolato)oxovanadium(IV) complex as a solid." ] } | |
CAS RN |
38213-69-3 |
Molecular Formula |
C12H10O7V |
Molecular Weight |
317.14 g/mol |
IUPAC Name |
2-methyl-4-oxopyran-3-olate;oxovanadium(2+) |
InChI |
InChI=1S/2C6H6O3.O.V/c2*1-4-6(8)5(7)2-3-9-4;;/h2*2-3,8H,1H3;;/q;;;+2/p-2 |
InChI Key |
XUOLEICXAPEOSI-UHFFFAOYSA-L |
SMILES |
CC1=C(C(=O)C=CO1)[O-].CC1=C(C(=O)C=CO1)[O-].O=[V+2] |
Canonical SMILES |
CC1=C(C(=O)C=CO1)[O-].CC1=C(C(=O)C=CO1)[O-].O=[V+2] |
Appearance |
Black solid powder |
Other CAS RN |
38213-69-3 |
Pictograms |
Acute Toxic |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
is(maltolato)oxovanadium(IV) BMOV IV BMOV(IV) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




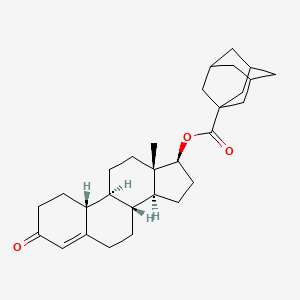
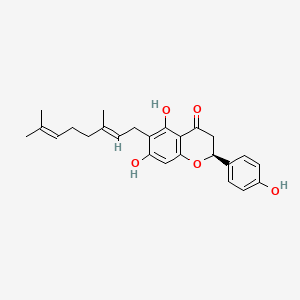



![N-[2-[(2-oxoazepan-3-yl)carbamoyl]phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B1667374.png)

